4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine
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Overview
Description
“4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are widely used in the treatment of various diseases, including neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves the use of various chemical reactions, and the products are characterized using different analytical techniques .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds is analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and similar compounds are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct products are formed .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar compounds are determined using various analytical techniques . These properties are important for understanding the behavior of these compounds in biological systems .Scientific Research Applications
Antitumor and Antiviral Agents
Research has explored various derivatives and applications of pyrimidine compounds, including those structurally related to 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine, in the realm of antitumor and antiviral therapies. Notably, compounds structurally akin to this compound have been synthesized and evaluated for their potential as inhibitors in cancer and viral infections.
Design and Synthesis of Antitumor Agents : A study on the design, synthesis, and X-ray crystal structure of a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor applications revealed compounds with significant inhibitory properties against TS and DHFR from various sources. These compounds demonstrated notable antitumor activity against tumor cells in culture, with one compound showing higher activity than methotrexate against certain cell lines (Gangjee et al., 2000).
Antiviral Properties : Research aimed at designing new chemical entities led to the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties. One compound improved antiviral activity by 4000-fold with a subnanomolar level of inhibition, targeting the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).
Nonlinear Optical (NLO) Properties
Pyrimidine derivatives have also been studied for their nonlinear optical (NLO) properties, which are crucial for applications in the fields of medicine and nonlinear optics.
- Exploration of Thiopyrimidine Derivatives : A study on thiopyrimidine derivatives highlighted their significance in nonlinear optics (NLO) fields. The NLO analysis suggested considerable NLO character for these molecules, recommending their activity for optoelectronic hi-tech applications (Hussain et al., 2020).
Enzyme Inhibition for Disease Treatment
The enzyme inhibitory properties of pyrimidine derivatives are explored for the development of therapeutic agents targeting specific diseases.
- Inhibition of Human Dihydroorotate Dehydrogenase (DHODH) : Research programs focused on the design of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines led to the identification of compounds with antiviral properties through inhibition of DHODH. This discovery opens avenues for treating diseases associated with the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . They have also been associated with neuroprotection and anti-inflammatory activity .
Mode of Action
It is suggested that pyrimidine derivatives may interact with their targets and cause changes that lead to their observed biological activities . For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Some pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Some pyrimidine derivatives have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future directions for research on “4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine” and similar compounds include further exploration of their neuroprotective and anti-inflammatory properties . There is also potential for these compounds to be developed as therapeutic agents for various diseases .
Properties
IUPAC Name |
4-methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-4-3-7-14(8-9)11-12-6-5-10(2)13-11/h5-6H,1,3-4,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRYOWAFWUMPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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